molecular formula C9H9BrO2 B8254319 4-[(1S)-1-bromoethyl]benzoic acid

4-[(1S)-1-bromoethyl]benzoic acid

Cat. No.: B8254319
M. Wt: 229.07 g/mol
InChI Key: VICCYULHZWEWMB-LURJTMIESA-N
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Description

4-[(1S)-1-Bromoethyl]benzoic acid is a brominated aromatic carboxylic acid characterized by a chiral (S)-configured bromoethyl substituent at the para position of the benzene ring. Its molecular formula is hypothesized to be C₉H₉BrO₂, with a molecular weight of 245.08 g/mol. The compound’s chirality may confer unique biological activity, making it relevant in asymmetric synthesis or drug development .

Properties

IUPAC Name

4-[(1S)-1-bromoethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICCYULHZWEWMB-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-bromoethyl]benzoic acid typically involves the bromination of 4-ethylbenzoic acid. One common method is the reaction of 4-ethylbenzoic acid with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of 4-[(1S)-1-bromoethyl]benzoic acid may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-bromoethyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 4-[(1S)-1-azidoethyl]benzoic acid or 4-[(1S)-1-thiocyanatoethyl]benzoic acid.

    Oxidation: Formation of 4-[(1S)-1-carboxyethyl]benzoic acid.

    Reduction: Formation of 4-ethylbenzoic acid.

Scientific Research Applications

Synthesis and Chemical Properties

4-[(1S)-1-bromoethyl]benzoic acid can be synthesized through the bromination of 4-ethylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. This method ensures selective bromination at the desired position on the aromatic ring. The compound is characterized by its chemical formula C9H9BrO2C_9H_{9}BrO_2 and has notable properties such as being insoluble in water and reactive towards various nucleophiles .

Pharmaceutical Chemistry

4-[(1S)-1-bromoethyl]benzoic acid serves as an intermediate in the synthesis of active pharmaceutical ingredients. Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties. For instance, research has indicated that derivatives of benzoic acids can exhibit tyrosinase inhibitory effects, which are relevant in treating skin disorders .

Chemical Synthesis

This compound is utilized as a reagent in the preparation of various esters and other derivatives. It acts as a precursor for synthesizing 4-(1-bromo-ethyl)-benzoic acid ethyl ester, which is further used in organic synthesis . The ability to undergo substitution reactions allows for the formation of new compounds with diverse functionalities, enhancing its utility in synthetic organic chemistry.

Material Science

In material science, 4-[(1S)-1-bromoethyl]benzoic acid is investigated for its role in creating polymeric materials through chemical modification. Its ability to participate in polymerization reactions makes it a candidate for developing functional materials with specific mechanical and thermal properties .

Data Table: Applications Overview

Application AreaDescriptionReferences
Pharmaceutical ChemistryUsed as an intermediate for synthesizing active pharmaceutical ingredients. ,
Chemical SynthesisActs as a reagent for preparing esters and other derivatives.
Material ScienceInvestigated for use in polymer synthesis and modification.
Biological ResearchExplored for potential therapeutic effects, including anti-inflammatory properties.

Case Study 1: Tyrosinase Inhibition

A study investigated the tyrosinase inhibitory effects of benzoic acid derivatives, including 4-[(1S)-1-bromoethyl]benzoic acid. The results indicated significant inhibition of tyrosinase activity, suggesting potential applications in skin whitening products and treatments for hyperpigmentation disorders .

Case Study 2: Polymer Development

Research on the use of 4-[(1S)-1-bromoethyl]benzoic acid in polymer chemistry demonstrated its efficacy as a building block for creating polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in coatings and composite materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 4-[(1S)-1-bromoethyl]benzoic acid, enabling comparative analysis of their properties, synthesis, and applications:

4-Bromobenzoic Acid (C₇H₅BrO₂)

  • Structure : Bromine substituent at the para position of benzoic acid.
  • Molecular Weight : 201.02 g/mol .
  • Key Differences : Lacks the ethyl chain and chiral center present in the target compound.
  • Applications : Widely used as a precursor in organic synthesis and pharmaceuticals.

(S)-Methyl 4-(1-Aminoethyl)benzoate Hydrochloride (C₁₀H₁₄ClNO₂)

  • Structure: Features a chiral (S)-aminoethyl group and methyl ester instead of bromoethyl and carboxylic acid.
  • Molecular Weight : 215.68 g/mol .
  • Synthesis: Prepared via reaction of 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethyl benzoate (83% yield) .
  • Applications: Potential intermediate in chiral drug synthesis.
  • Key Differences: Aminoethyl group introduces basicity; hydrochloride salt enhances solubility .

4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester (C₂₀H₂₃BrN₂O₂)

  • Structure : Contains a piperazinyl group and ethyl ester; bromine on a benzyl substituent.
  • Molecular Weight : 403.31 g/mol .
  • Applications : Likely used in pharmaceuticals due to nitrogen-rich structure.
  • Key Differences : Increased molecular complexity and lipophilicity compared to the target compound .

4-(1-Hydroxy-cyclohexylethynyl)-benzoic Acid (C₁₅H₁₆O₃)

  • Structure : Ethynyl linkage to a hydroxycyclohexyl group.
  • Molecular Weight : 244.29 g/mol .
  • Key Differences : Polar hydroxy group and alkyne moiety may enhance solubility and reactivity.

Structural and Functional Group Analysis

Compound Functional Groups Molecular Weight Key Properties
4-[(1S)-1-Bromoethyl]benzoic acid Carboxylic acid, bromoethyl (S) 245.08* Chiral, reactive bromine
4-Bromobenzoic acid Carboxylic acid, bromine 201.02 High acidity, crystalline solid
(S)-Methyl 4-(1-aminoethyl)benzoate HCl Ester, aminoethyl (S) 215.68 Basic, water-soluble salt
Piperazinyl benzoic acid ethyl ester Ester, piperazinyl, bromobenzyl 403.31 Lipophilic, potential CNS activity

*Estimated based on structural analogs.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 4-[(1S)-1-bromoethyl]benzoic acid with high enantiomeric purity?

Answer:
The synthesis of chiral brominated benzoic acid derivatives typically involves stereoselective bromination or resolution techniques. For 4-[(1S)-1-bromoethyl]benzoic acid, a plausible route could include:

Chiral Precursor Utilization : Starting with a chiral alcohol (e.g., (S)-1-phenylethanol), followed by bromination using PBr₃ or HBr in a stereoretentive reaction .

Resolution via Diastereomeric Salts : Racemic mixtures can be resolved using chiral bases (e.g., cinchona alkaloids) to isolate the (S)-enantiomer .

Purification : Chromatography (HPLC with chiral columns) or recrystallization in polar solvents (ethanol/water) ensures enantiomeric purity >99% .

Basic Question: Which spectroscopic and computational methods validate the structure and stereochemistry of 4-[(1S)-1-bromoethyl]benzoic acid?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts of the bromoethyl group (δ ~4.5–5.0 ppm for CH-Br) and aromatic protons (δ ~7.8–8.2 ppm) .
    • 2D NMR (COSY, NOESY) : Confirms spatial proximity of the chiral center to adjacent protons .
  • X-ray Crystallography : Resolves absolute configuration via crystal lattice analysis .
  • Computational Tools :
    • InChI Key/Canonical SMILES : Verify molecular structure against PubChem entries .
    • DFT Calculations : Predict vibrational spectra (IR) and compare with experimental data .

Advanced Question: How can researchers design experiments to investigate the reactivity of the bromoethyl group under nucleophilic substitution conditions?

Answer:
Experimental Design :

Variable Substrates : Test reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 25–80°C.

Kinetic Studies : Monitor reaction progress via LC-MS or ¹H NMR to determine rate constants (k) and activation energy (Eₐ) .

Steric/Electronic Effects : Compare reactivity with analogous compounds (e.g., 4-(bromomethyl)benzoic acid) to assess substituent impacts .

Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to trace proton transfer steps in SN2 pathways .

Advanced Question: How to resolve contradictions in reported stability data for brominated benzoic acid derivatives under acidic/basic conditions?

Answer:
Contradiction Analysis Framework :

Controlled Replication : Reproduce experiments under identical conditions (pH, temperature, solvent) to verify claims .

Degradation Pathways :

  • HPLC-MS : Identify decomposition products (e.g., debromination or ester formation) .
  • pH-Dependent Stability : Perform accelerated stability studies at pH 2–12 to map degradation kinetics .

Cross-Referencing : Compare with structurally similar compounds (e.g., 4-bromophenylacetic acid) to identify trends in bromine lability .

Advanced Question: What computational approaches predict the pKa and solubility of 4-[(1S)-1-bromoethyl]benzoic acid?

Answer:

  • COSMO-RS Method :
    • Predicts pKa by simulating solvation effects and charge distribution. For benzoic acids, accuracy is ±0.3 units .
    • Example: 4-(1-methylethyl)-benzoic acid has a predicted pKa of 4.47 vs. experimental 4.4 .
  • Solubility Modeling :
    • Hansen Solubility Parameters : Estimate solubility in organic solvents (e.g., ethanol, DMSO) .
    • Molecular Dynamics (MD) : Simulate solute-solvent interactions to optimize crystallization conditions .

Advanced Question: How to assess the toxicological profile of 4-[(1S)-1-bromoethyl]benzoic acid when experimental data is limited?

Answer:
Read-Across Strategy :

Structural Analogues : Group with 4-bromobenzoic acid (CAS 586-76-5), which has established low toxicity (non-PBT/vPvB) .

In Silico Tools :

  • OECD QSAR Toolbox : Predict acute toxicity (LD50) and ecotoxicity .
  • Derek Nexus : Flag potential mutagenicity or carcinogenicity alerts .

In Vitro Assays : Use HepG2 cells for cytotoxicity screening or Ames tests for mutagenicity .

Basic Question: What safety protocols are critical when handling 4-[(1S)-1-bromoethyl]benzoic acid in the laboratory?

Answer:
Safety Measures :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .
  • First Aid :
    • Eye exposure: Flush with water for 15 minutes; seek medical attention .
    • Ingestion: Rinse mouth; administer activated charcoal if advised .

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